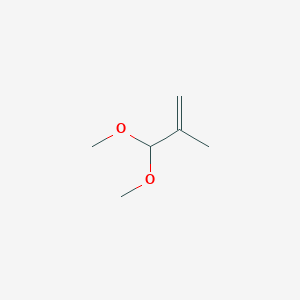

Methacrolein dimethyl acetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methacrolein dimethyl acetal is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Manufacturing

Methacrolein dimethyl acetal is primarily used as an intermediate in the production of polymers and resins. It is less reactive than its parent compound, methacrolein, which allows it to be handled more safely in industrial processes. The acetal can undergo hydrolysis to regenerate methacrolein and methanol under acidic conditions, making it a valuable building block for various chemical syntheses.

Key Reactions Involving this compound:

- Hydrolysis: Converts this compound back to methacrolein and methanol.

- Oxidative Esterification: Acts as an intermediate in the production of methyl methacrylate (MMA) and other derivatives.

Polymer Synthesis

In polymer chemistry, this compound is utilized to synthesize various types of polymers, including:

- Acrylic Polymers: Used in coatings, adhesives, and sealants.

- Methacrylic Resins: Employed in dental materials and other applications due to their biocompatibility.

The stability of this compound allows for controlled polymerization reactions, leading to high-quality polymer products.

Data Table: Comparison of Acetals

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C₆H₁₄O₂ | Stable intermediate for polymer synthesis |

| Acetaldehyde Dimethyl Acetal | C₄H₁₀O₂ | Used as a masked form of acetaldehyde |

| 2,2-Dimethoxypropane | C₅H₁₂O₂ | Acts as a water scavenger; used for dehydration |

| Acrolein Diethyl Acetal | C₆H₁₂O₂ | Similar reactivity profile but different alkyl groups |

Case Studies

-

Synthesis of Methyl Methacrylate:

A study demonstrated the use of this compound in an oxidative esterification process to produce methyl methacrylate. The reaction involved treating methacrolein with methanol in the presence of an oxidizing agent. The resulting MMA was characterized by high purity and yield, showcasing the efficiency of using the acetal as a precursor. -

Polymerization Techniques:

Research on polymerization techniques highlighted the role of this compound in producing crosslinked polymers. The use of this compound facilitated controlled polymerization reactions that resulted in materials with desirable mechanical properties for industrial applications. -

Environmental Impact Studies:

Investigations into airborne exposure levels of methacrolein indicated its presence in cigarette smoke, raising concerns about its potential health effects. Studies quantified levels of mercapturic acids derived from methacrolein exposure, emphasizing the need for careful handling and regulation of compounds containing this compound.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetal group undergoes acid-catalyzed hydrolysis to regenerate methacrolein and methanol. Key findings include:

Mechanism and Kinetics

-

Step 1 : Protonation of one methoxy group, weakening the C–O bond.

-

Step 2 : Nucleophilic attack by water, forming a oxonium ion intermediate.

-

Step 3 : Sequential cleavage of the second methoxy group, releasing methanol and regenerating the carbonyl group .

Inhibitors and Catalysts

-

Catalysts : Sulfonic acid resins (4.7 eq/kg) show comparable activity to H₂SO₄ .

-

Inhibitors : Sodium methacrylate (0.48%) reduces hydrolysis rates by 87%, highlighting the sensitivity to ionic species .

Alkene Reactivity

The terminal alkene in methacrolein dimethyl acetal participates in electrophilic additions and cycloadditions :

Stability and Side Reactions

-

Thermal Stability : Stable under anhydrous, neutral conditions but hydrolyzes rapidly in acidic aqueous environments .

-

Polymerization Risk : Methacrolein (released during hydrolysis) is prone to polymerization, necessitating stabilizers (e.g., hydroquinone) in industrial settings .

Comparative Reaction Data

Industrial Relevance

This compound serves as a stabilized intermediate in methyl methacrylate (MMA) production. Its hydrolysis avoids azeotrope formation and retro-Diels-Alder side reactions encountered with methacrolein itself, enhancing process efficiency .

Propriétés

Numéro CAS |

23230-91-3 |

|---|---|

Formule moléculaire |

C6H12O2 |

Poids moléculaire |

116.16 g/mol |

Nom IUPAC |

3,3-dimethoxy-2-methylprop-1-ene |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(7-3)8-4/h6H,1H2,2-4H3 |

Clé InChI |

OBSHSWKHUYGFMF-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.